molecular formula C23H24N2O6S B6044689 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide

3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide

Cat. No. B6044689
M. Wt: 456.5 g/mol
InChI Key: ZZXNGMWJVFVCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide, also known as TMB-4, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 is a benzamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In inflammation research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. In neuroprotection research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to reduce the production of cytokines and chemokines and inhibit the infiltration of immune cells into inflamed tissues. In neuroprotection research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it easier to handle and store. However, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

For 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide research include further studies on its mechanism of action, development of 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide derivatives, investigation of its potential synergistic effects, clinical trials, and studies on its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves a multi-step process that starts with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzenesulfonamide to form the benzamide derivative. The final step involves the reaction of the benzamide derivative with 4-methylbenzenesulfonyl chloride to form 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neuroprotection. In cancer research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In neuroprotection research, 3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-15-5-11-19(12-6-15)32(27,28)25-18-9-7-17(8-10-18)24-23(26)16-13-20(29-2)22(31-4)21(14-16)30-3/h5-14,25H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXNGMWJVFVCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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